Lipophilicity & Membrane Permeability Comparison
2-Isopropyl-3-nitro-1H-pyrrole exhibits a significantly higher calculated LogP (2.57) compared to the unsubstituted 3-nitropyrrole core (LogP ~0.8), representing a 1.77 log unit increase in lipophilicity . This difference, attributable to the hydrophobic 2-isopropyl group, predicts substantially enhanced passive membrane permeability for the substituted derivative. The polar surface area (PSA) remains comparable (61.61 Ų for the isopropyl derivative vs. ~58 Ų for 3-nitropyrrole ), suggesting that while permeability may be increased, the capacity for hydrogen bonding interactions is largely preserved.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.57 |
| Comparator Or Baseline | 3-Nitropyrrole (unsubstituted) LogP ≈ 0.8 |
| Quantified Difference | ΔLogP = +1.77 (higher lipophilicity) |
| Conditions | In silico calculated property (ChemSrc) |
Why This Matters
Higher LogP directly correlates with improved passive diffusion across biological membranes, making the 2-isopropyl derivative a preferred starting point for designing cell-permeable probes or therapeutics.
